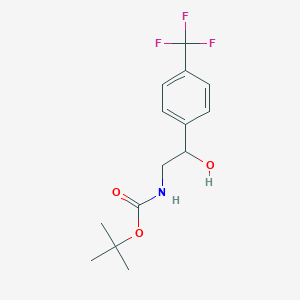
叔丁基(2-羟基-2-(4-(三氟甲基)苯基)乙基)氨基甲酸酯
描述
“tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate” is a chemical compound . It is also known as “tert-Butyl [4- (2-hydroxyethyl)phenyl]carbamate” with a molecular formula of CHNO and an average mass of 237.295 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides has been investigated . Another method involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the catalytic protodeboronation of pinacol boronic esters has been reported, which utilizes a radical approach . Another reaction involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen .
科学研究应用
新型有机化合物合成
该化合物可作为合成各种新型有机化合物的构建块或中间体。 类似的衍生物已被用于创建酰胺、磺酰胺、曼尼希碱、席夫碱、噻唑烷酮、氮杂环丁酮和咪唑啉酮 .
手性选择性还原
酮还原酶已被用于类似叔丁基氨基甲酸酯化合物的 chiral 选择性还原。 此过程对于生产光学活性物质至关重要,光学活性物质在药物中很重要 .
酶动力学拆分
像这种化合物一样,已被用于酶动力学拆分,使用像 Candida antarctica 脂肪酶 B (CAL-B) 这样的酶,生产光学纯的对映异构体。 这对于创建具有高对映体过量的物质以用于药物开发尤其重要 .
科学研究产品
作用机制
Target of Action
Similar compounds have been known to interact with enzymes such as β-secretase and acetylcholinesterase . These enzymes play crucial roles in the nervous system, with β-secretase involved in the production of amyloid beta peptides, a key factor in Alzheimer’s disease, and acetylcholinesterase responsible for the breakdown of acetylcholine, a neurotransmitter essential for memory and learning .
Mode of Action
It’s known that similar compounds can act as inhibitors for the aforementioned enzymes, preventing their normal function
Biochemical Pathways
The compound likely affects the amyloidogenic pathway, given its potential interaction with β-secretase . This enzyme is involved in the cleavage of the amyloid precursor protein, leading to the production of amyloid beta peptides. By inhibiting this enzyme, the compound could potentially reduce the production of these peptides, which are implicated in the development of Alzheimer’s disease .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys
Result of Action
If the compound does indeed inhibit β-secretase and acetylcholinesterase, this could potentially result in a decrease in the production of amyloid beta peptides and an increase in the levels of acetylcholine . These changes could have significant effects on neuronal function and could potentially be beneficial in the treatment of Alzheimer’s disease .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .
生化分析
Biochemical Properties
tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate: plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, including those involved in metabolic pathways and signal transduction. The hydroxy group allows for hydrogen bonding interactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can modulate enzyme activity, protein binding, and overall biochemical reactivity .
Cellular Effects
The effects of tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling proteins, leading to changes in downstream gene expression. Additionally, its impact on cellular metabolism includes alterations in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s hydroxy group can form hydrogen bonds with active site residues, while the trifluoromethyl group can interact with hydrophobic pockets. These interactions can lead to changes in enzyme conformation and activity, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to altered biochemical activity. Long-term exposure to this compound can result in sustained changes in cellular processes, including gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range elicits optimal biochemical responses without causing toxicity .
Metabolic Pathways
tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate: is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biochemical activity and overall effectiveness in modulating cellular processes .
Subcellular Localization
The subcellular localization of tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its effects. The localization of this compound can impact its interactions with biomolecules and its overall biochemical activity .
属性
IUPAC Name |
tert-butyl N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO3/c1-13(2,3)21-12(20)18-8-11(19)9-4-6-10(7-5-9)14(15,16)17/h4-7,11,19H,8H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVMLXMOYYJIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585657 | |
| Record name | tert-Butyl {2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864539-94-6 | |
| Record name | 1,1-Dimethylethyl N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864539-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl {2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


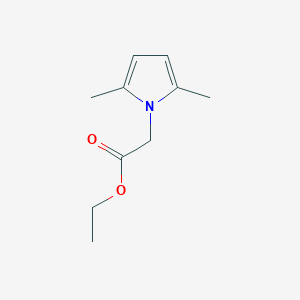
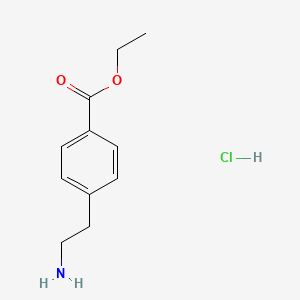
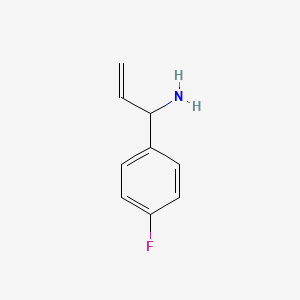

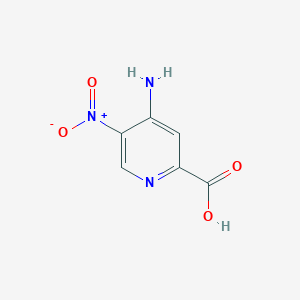


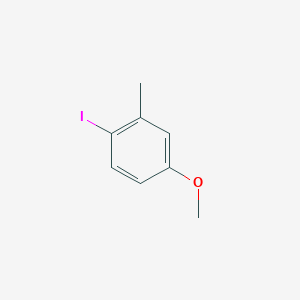
![6-Amino-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B1611649.png)
![3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1611650.png)
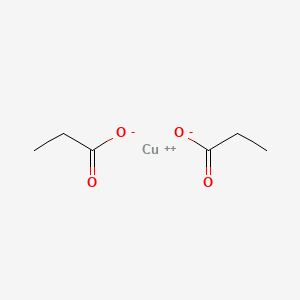

![1-Methyl-4-[(2S)-pyrrolidin-2-ylmethyl]piperazine](/img/structure/B1611655.png)
![Methyl 4-[(tert-butoxycarbonyl)amino]-5-{[tert-butyl(dimethyl)silyl]oxy}pentanoate](/img/structure/B1611658.png)
